2-(5-Isoxazolyl)-4-methylphenol
Description
2-(5-Isoxazolyl)-4-methylphenol (CAS: 164171-56-6) is an isoxazole derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . Its structure features a phenol group substituted at the 4-position with a methyl group and at the 2-position with a 5-isoxazolyl moiety. Key physicochemical properties include:
- Melting Point: 175–177°C
- SMILES: CC1=CC(=C(C=C1)O)C2=CC=NO2
- InChIKey:
OZKYVNKXVHASGF-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted values range from 134.7 Ų ([M+H]⁺) to 148.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
The compound is classified as an irritant (Hazard Code Xi) and is utilized in agrochemical and pharmaceutical research due to its heterocyclic framework .
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKYVNKXVHASGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164171-56-6 | |
| Record name | 2-(5-Isoxazolyl)-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
2-(1H-1,3-Benzodiazol-2-yl)-4-methylphenol
- Structure : Replaces the isoxazole ring with a benzimidazole group.
- The methyl group at the 4-position introduces steric hindrance, altering electrophilic substitution pathways compared to the isoxazole derivative .
- Applications : Versatile in catalysis and medicinal chemistry due to hydrogen-bonding capabilities .
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure : Features a methoxyphenyl group and a carboxylic acid substituent on the isoxazole ring.
- The carboxylic acid group enhances solubility in polar solvents, whereas the phenol group in the target compound offers milder acidity .
- Applications : Studied for antitumor activity via aurora kinase inhibition .
5-(4-Methylphenyl)isothiazole
- Structure : Replaces the isoxazole oxygen with sulfur, forming an isothiazole ring.
- Key Differences: The sulfur atom increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Molecular formula C₁₀H₉NS (vs. C₁₀H₉NO₂) results in distinct mass spectrometry profiles .
- Applications: Potential use in agrochemicals due to sulfur’s redox activity .
2-(Benzo[d]oxazol-2-yl)-4-methylphenol
- Structure: Incorporates a benzoxazole ring fused to the phenol group.
- Key Differences :
Tabulated Comparison of Key Properties
Q & A
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